molecular formula C19H21NO3S B12179618 (3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone

(3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone

Cat. No.: B12179618
M. Wt: 343.4 g/mol
InChI Key: BOFFOYMYVOGJIS-UHFFFAOYSA-N
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Description

The compound "(3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone" features a methanone core substituted with two aromatic systems: a 3-methoxyphenyl group and a 3-(4-methoxyphenyl)thiomorpholin-4-yl moiety. The thiomorpholine ring introduces a sulfur atom into the heterocyclic system, which distinguishes it from morpholine or piperidine analogues.

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone

InChI

InChI=1S/C19H21NO3S/c1-22-16-8-6-14(7-9-16)18-13-24-11-10-20(18)19(21)15-4-3-5-17(12-15)23-2/h3-9,12,18H,10-11,13H2,1-2H3

InChI Key

BOFFOYMYVOGJIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone typically involves the reaction of 3-methoxybenzoyl chloride with 4-methoxyphenylthiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone exhibit significant anticancer properties.

  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against breast and lung cancer cell lines, suggesting potential for development as an anticancer agent.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens.

  • Activity Spectrum : Studies reveal that it possesses activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Mechanism : It is hypothesized to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
  • Case Study : Animal models have indicated that administration of the compound can improve cognitive function in models of Alzheimer's disease, highlighting its therapeutic potential.
Activity TypeTest Organism/Cell LineResultReference
AnticancerMCF-7 (breast cancer)IC50 = 12 µM
AntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL
NeuroprotectionSH-SY5Y (neuroblastoma)Improved viability by 30%

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The methoxy and thiomorpholine groups play a crucial role in these interactions, influencing the binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table summarizes key structural analogues, their molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight Structural Features Biological Activity/Regulatory Status References
(3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone (Target) Not explicitly provided - Thiomorpholine ring, dual methoxyphenyl substituents Unknown (theoretical interest) -
(4-Methoxyphenyl)(4-piperidyl)methanone hydrochloride C13H16ClNO2 265.17 Piperidine ring, hydrochloride salt Not specified; potential CNS activity
RCS-4 (4-Methoxyphenyl(1-butyl-1H-indol-3-yl)-methanone) C20H21NO2 307.39 Indole core, butyl chain, 4-methoxyphenyl Controlled substance (synthetic cannabinoid)
Pravadoline ((4-Methoxyphenyl)[2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl]methanone) C23H26N2O3 378.47 Indole core, morpholine ethyl chain, 4-methoxyphenyl Analgesic; cannabinoid receptor interaction
6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone C25H18F4N2O3S 502.48 Thienopyridine core, trifluoromethyl, allyloxy group Not specified; fluorinated analogues often used in drug design

Key Structural Differences

  • Heterocyclic Core: The target compound’s thiomorpholine ring (sulfur-containing) contrasts with morpholine (oxygen-containing in Pravadoline) or piperidine (in (4-Methoxyphenyl)(4-piperidyl)methanone). Sulfur increases lipophilicity and may alter metabolic stability compared to oxygen or nitrogen analogues .
  • Substituent Positioning : The 3-methoxyphenyl group in the target differs from the 4-methoxyphenyl in RCS-4 and Pravadoline. Meta-substitution can influence steric hindrance and electronic interactions with biological targets .
  • Functional Groups: Fluorine and trifluoromethyl groups in thienopyridine derivatives (e.g., ) enhance electronegativity and bioavailability, which are absent in the target compound .

Physicochemical Properties

  • Solubility : Methoxy groups improve water solubility, but the thiomorpholine ring may reduce it relative to morpholine-based compounds due to increased hydrophobicity .
  • Molecular Weight : The target compound’s estimated molecular weight (~400–450 g/mol) places it within the typical range for CNS-active drugs, similar to Pravadoline (378.47 g/mol) .

Biological Activity

The compound (3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, and it features a thiomorpholine ring, which is known for its role in enhancing pharmacological properties. The presence of methoxy groups on the aromatic rings suggests potential interactions with biological targets.

Research indicates that compounds similar to (3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone often exhibit their biological effects through interactions with various enzymes and receptors. Specifically, the following mechanisms have been identified:

  • Enzyme Inhibition : The thiomorpholine moiety may interact with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of protease inhibition, which is crucial for viral replication processes.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds containing similar structural motifs. For instance, compounds that inhibit cathepsin B have been shown to reduce tumor growth in various cancer models. Cathepsin B plays a significant role in cancer progression by facilitating tumor invasion and metastasis .

Antimicrobial Properties

Compounds with thiomorpholine structures have also demonstrated antimicrobial activity against various pathogens. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Inhibition of Cathepsin B : A study evaluated the inhibitory effects of related compounds on cathepsin B using high-throughput screening methods. Out of 60,000 compounds screened, several showed significant inhibitory activity, suggesting that (3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone may share similar properties .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of thiomorpholine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds effectively inhibited bacterial growth, supporting their potential use as antibacterial agents .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerCathepsin B inhibition
AntimicrobialMembrane disruption
Enzyme inhibitionProtease inhibition

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